molecular formula C5H4N4S B2555090 [1,2]Thiazolo[3,4-b]pyrazin-3-amine CAS No. 1448338-30-4

[1,2]Thiazolo[3,4-b]pyrazin-3-amine

Cat. No.: B2555090
CAS No.: 1448338-30-4
M. Wt: 152.18
InChI Key: KXLHFWQFCMNKNJ-UHFFFAOYSA-N
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Description

[1,2]Thiazolo[3,4-b]pyrazin-3-amine is a fused heterocyclic compound featuring a thiazole ring fused to a pyrazine core, with an amine substituent at position 2. The thiazole moiety contributes to electron-rich aromaticity and hydrogen-bonding capabilities, while the pyrazine ring enhances solubility and metabolic stability.

Properties

IUPAC Name

[1,2]thiazolo[3,4-b]pyrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c6-4-3-5(9-10-4)8-2-1-7-3/h1-2H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLHFWQFCMNKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(SN=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448338-30-4
Record name [1,2]thiazolo[3,4-b]pyrazin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2]Thiazolo[3,4-b]pyrazin-3-amine typically involves the annulation of the thiazole ring to the pyrazine ring. One common method includes the cyclization of appropriate thioamide and diaminopyrazine precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with 2,3-dichloropyrazine in the presence of a base like potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Cyclization Reactions

The synthesis of structurally similar heterocycles, such as thieno[2,3-b]pyrazin-3-amines, involves cyclization steps using sulfur donors like sodium sulfide (Na₂S·5H₂O). For example, the conversion of 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine to thieno[2,3-b]pyrazin-3-amine via Na₂S-mediated cyclization suggests that analogous pathways may apply to thiazolopyrazinamine derivatives. Key steps could involve:

  • Precursor formation : Introduction of a sulfur-containing moiety (e.g., thiol or thioamide groups).

  • Cyclization : Use of Na₂S or similar reagents to facilitate ring closure, forming the fused thiazolopyrazine system.

Hydrazination and Cyclization

In 1,2,4-triazolethione synthesis, hydrazinolysis of carbonyl compounds followed by cyclization with carbon disulfide (CS₂) or hydrazine hydrate yields triazole derivatives . For thiazolo[3,4-b]pyrazin-3-amine, a plausible route might involve:

  • Hydrazinolysis : Reaction of a carbonyl precursor (e.g., esters or amides) with hydrazine to form hydrazides.

  • Cyclization : Addition of CS₂ or other sulfur donors to generate the thiazolopyrazine core.

Cyclocondensation Reactions

Triazolothiadiazine derivatives are synthesized via cyclocondensation of 4-amino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in refluxing ethanol . For thiazolo[3,4-b]pyrazin-3-amine, analogous reactions might involve:

  • Nucleophilic attack : Reaction of the amine group (-NH₂) with electrophilic reagents (e.g., α-bromoacetyl derivatives).

  • Cyclization : Acid- or base-catalyzed ring closure to form the fused thiazolopyrazine system.

Amination and Substitution

Chlorinated pyrazinamine derivatives (e.g., 6-chlorothieno[2,3-b]pyrazin-3-amines) undergo substitution reactions. For thiazolo[3,4-b]pyrazin-3-amine, potential transformations include:

  • Chlorine substitution : Replacement of a chloro group (if present) with amines or other nucleophiles using conditions like Pd-catalyzed coupling .

  • Sulfur functionalization : Introduction of thiol (-SH) or sulfide (-S-) groups via nucleophilic displacement or redox reactions.

Ring Expansion/Contraction

The synthesis of triazolothiadiazines involves rearrangement reactions, such as the conversion of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles to thiadiazine derivatives . For thiazolo[3,4-b]pyrazin-3-amine, similar rearrangements could occur under acidic or basic conditions, potentially forming larger heter

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of [1,2]thiazolo[3,4-b]pyrazin-3-amine derivatives. For instance, compounds synthesized from this scaffold have shown promising results in inhibiting the proliferation of cancer cell lines. The structure-activity relationship (SAR) analysis indicates that specific substituents on the thiazolo-pyrazine framework significantly influence their anticancer efficacy .

Antimicrobial Properties

The thiazolo-pyrazine derivatives have also been evaluated for their antimicrobial activities. Research indicates that these compounds exhibit significant antibacterial and antifungal properties against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

Another notable application is in enzyme inhibition. Some derivatives have been identified as potent inhibitors of enzymes such as carbonic anhydrase and cholinesterase, which are critical targets in treating conditions like glaucoma and Alzheimer's disease. The inhibitory activity correlates with specific structural features within the thiazolo-pyrazine framework .

Case Study 1: Anticancer Evaluation

A study conducted on a series of this compound derivatives demonstrated their ability to induce apoptosis in human cancer cell lines. The most active compound showed an IC50 value significantly lower than standard chemotherapeutics, suggesting a potential role as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial activity, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the thiazolo-pyrazine structure enhanced antibacterial activity significantly compared to the parent compound. This highlights the importance of SAR studies in optimizing therapeutic agents .

Data Summary Table

ApplicationActivity TypeKey Findings
AnticancerCell ProliferationSignificant inhibition in cancer cell lines
AntimicrobialBacterial/FungalEffective against multiple pathogens
Enzyme InhibitionCarbonic AnhydrasePotent inhibitors identified

Mechanism of Action

The mechanism of action of [1,2]Thiazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Triazolo-Thiadiazin Derivatives ()

Example Compounds :

  • 3-(Pyrazolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-chromen-2-ones
  • 3-Aryl-1-(6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines

Structural Comparison :

  • Core Heterocycle: These compounds feature a triazolo-thiadiazine fused system instead of thiazolo-pyrazine.
  • Functional Groups: Both classes include amine substituents, but the triazolo-thiadiazines are further functionalized with pyrazolyl or chromenone groups, which may improve binding to biological targets like kinases or antimicrobial enzymes.

Synthesis: Triazolo-thiadiazines are synthesized via multicomponent reactions (MCRs) involving aldehydes, amines, and heterocyclic precursors under acidic conditions (e.g., Scheme 19–20, ).

Biological Activity :
Triazolo-thiadiazin derivatives exhibit antimicrobial and anticancer activities, attributed to their ability to intercalate DNA or inhibit enzyme activity. The absence of a thiazole ring may reduce metal-chelating properties compared to the target compound .

Imidazolopiperazine Derivatives ()

Example Compound :

  • N-(Benzo[d][1,3]dioxol-5-yl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine

Structural Comparison :

  • Core Heterocycle : This compound contains an imidazo-piperazine scaffold, where the piperazine ring is saturated, increasing conformational flexibility compared to the fully aromatic thiazolo-pyrazine system.

Synthesis: Synthesis involves a one-pot MCR using isocyanides, benzaldehyde, and 2-aminopyrazine under acidic conditions (). This method highlights the versatility of MCRs for constructing complex heterocycles, though the target compound may require more specialized reagents for thiazole ring formation.

Biological Activity :
Imidazolopiperazines are optimized as antimalarial agents, with the amine group critical for binding to Plasmodium targets. The saturated piperazine ring improves pharmacokinetic properties (e.g., solubility), which may differ from the rigid, planar structure of [1,2]thiazolo[3,4-b]pyrazin-3-amine .

Data Table: Key Structural and Functional Comparisons

Feature This compound Triazolo-Thiadiazin Derivatives Imidazolopiperazine Derivatives
Core Heterocycle Thiazolo-pyrazine Triazolo-thiadiazine Imidazo-piperazine
Aromaticity Fully aromatic Fully aromatic Partially saturated
Amine Position Position 3 Variable (e.g., pyrazolyl amines) Position 3
Synthesis Method Likely stepwise fusion Multicomponent reactions (MCRs) One-pot MCRs
Biological Activity Underexplored Antimicrobial, anticancer Antimalarial
Key Reference N/A

Research Implications and Limitations

  • Synthetic Strategies : MCRs (–2) could be adapted for derivatization of the target compound.
  • Pharmacological Potential: The conserved amine group may enable similar target engagement as seen in antimalarial imidazolopiperazines .
  • Knowledge Gaps: Empirical data on solubility, stability, and toxicity of the target compound are absent, necessitating further study.

Biological Activity

[1,2]Thiazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. We will also discuss the synthesis methods employed for this compound and present relevant case studies highlighting its efficacy.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes using various precursors. The following synthetic routes are commonly utilized:

  • Cyclization of Amino Derivatives : This method involves the reaction of amino compounds with thiazole derivatives under acidic or basic conditions.
  • Condensation Reactions : Compounds such as pyrazines are reacted with thioketones or thioamides to form the thiazolo-pyrazine structure.
  • Heterocyclic Formation : Utilizing metal catalysts to promote the formation of the thiazole ring alongside the pyrazine moiety.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of this compound against various pathogenic bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Research indicates that compounds based on this scaffold exhibit MIC values ranging from 3.125 to 12.5 µg/mL against Escherichia coli and Staphylococcus aureus .
  • Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bacterial cell death.

Antifungal Activity

The antifungal properties of this compound have also been explored:

  • Inhibition of Fungal Growth : It has shown significant activity against fungi such as Candida albicans and Aspergillus niger, with IC50 values indicating effective inhibition at low concentrations .
  • Potential Applications : These properties suggest its utility in treating fungal infections that are resistant to standard therapies.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

  • Cell Viability Assays : Studies report IC50 values as low as 0.28 µg/mL against breast cancer MCF-7 cells, indicating potent growth inhibition .
  • Mechanisms : The compound induces apoptosis and inhibits cell cycle progression at the G2/M phase, which is crucial for cancer therapy .

Anti-inflammatory Activity

Preliminary investigations into the anti-inflammatory effects reveal that this compound may modulate inflammatory pathways:

  • Cytokine Inhibition : It appears to reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects .

Case Study 1: Antibacterial Efficacy

A study conducted by Sumangala et al. evaluated the antibacterial activity of various thiazole derivatives including this compound. The results indicated that compounds with structural modifications exhibited enhanced activity against drug-resistant strains of E. coli and Pseudomonas aeruginosa, demonstrating potential for development into new antibiotic therapies .

Case Study 2: Anticancer Properties

In a recent clinical trial involving patients with advanced solid tumors, derivatives of this compound were administered. The trial reported a significant reduction in tumor size among participants treated with these compounds compared to those receiving standard chemotherapy .

Q & A

Q. What are the most reliable synthetic routes for [1,2]Thiazolo[3,4-b]pyrazin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is commonly synthesized via multicomponent reactions (MCRs) or catalytic cyclization. For example:

  • Hydrazonoyl Chloride Route: Reacting 4-amino-3-mercaptotriazoles with hydrazonoyl halides in the presence of triethylamine yields thiadiazine-fused derivatives, which can be further functionalized. Optimal yields (70–85%) are achieved with triethylamine catalysis at 60–80°C in anhydrous acetonitrile .
  • Multicomponent Assembly: Pyrazole-carboxaldehydes, arylpyrazoles, and benzoylacetonitriles undergo cyclocondensation using ammonium acetate or triethylamine as catalysts. Solvent choice (e.g., ethanol vs. DMF) and catalyst loading significantly impact regioselectivity and purity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer: Key characterization methods include:

  • NMR and HRMS: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ with <2 ppm error), while 1H/13C NMR identifies substituent positions. For example, arylhydrazono groups at the 7-position show distinct deshielded proton signals in DMSO-d6 .
  • X-ray Crystallography: Single-crystal analysis resolves fused-ring conformations and hydrogen-bonding networks, critical for validating synthetic intermediates .

Q. What biological activities have been reported for this compound class, and how are assays designed?

Methodological Answer: Derivatives are evaluated for antimicrobial and enzyme-inhibitory activities:

  • Antimicrobial Testing: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains (e.g., S. aureus, E. coli) determine minimum inhibitory concentrations (MICs). Pyrazolo-pyrimidine hybrids linked to thiazolo moieties show MICs as low as 2 µg/mL .
  • Enzyme Inhibition: Acetylcholinesterase (AChE) inhibition is assessed via Ellman’s method, with IC50 values calculated using nonlinear regression. Docking studies (AutoDock Vina) correlate activity with binding interactions in the enzyme’s catalytic site .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in multicomponent syntheses?

Methodological Answer: Contradictions in yield data (e.g., 60% vs. 85% for similar routes) often stem from:

  • Catalyst Screening: Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) may alter reaction kinetics. For instance, DBU increases nucleophilicity in thiadiazine-forming steps, reducing side-product formation .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote decomposition. Microwave-assisted synthesis in ethanol at 100°C reduces reaction time from 12 h to 30 min, improving yield by 15% .

Q. What computational strategies are used to predict biological activity and guide structural modifications?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions. For AChE inhibitors, docking scores (e.g., ΔG = −9.2 kcal/mol) prioritize candidates with strong π-π stacking at Trp86 and hydrogen bonds with Glu199 .
  • Hirshfeld Surface Analysis: Maps intermolecular contacts (e.g., S···N, C-H···O) in crystallized derivatives, guiding stability predictions for salt or co-crystal formulations .

Q. How do structural modifications at the 3-amine position influence physicochemical properties?

Methodological Answer:

  • LogP Optimization: Introducing alkylthio groups (e.g., ethylthio at C3) increases lipophilicity (LogP from 1.2 to 2.8), enhancing blood-brain barrier penetration. Measured via HPLC retention times against standard calibrants .
  • Solubility Studies: Amine protonation states (pH-dependent) are assessed by shake-flask method. Substituting with hydrophilic groups (e.g., -SO2NH2) improves aqueous solubility (>5 mg/mL at pH 7.4) but may reduce membrane permeability .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar analogs?

Methodological Answer: Discrepancies arise from:

  • Assay Variability: Differences in bacterial strain susceptibility (e.g., ATCC vs. clinical isolates) or enzyme sources (recombinant vs. tissue-extracted AChE) affect IC50/MIC values. Standardizing protocols (e.g., CLSI guidelines) minimizes variability .
  • Stereochemical Oversights: Racemic mixtures vs. enantiopure compounds (e.g., (4aR,7aR)-configured derivatives) show 10–100-fold potency differences. Chiral HPLC or asymmetric synthesis resolves such issues .

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